molecular formula C26H27Cl2N9O4 B12034306 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

Katalognummer: B12034306
Molekulargewicht: 600.5 g/mol
InChI-Schlüssel: VCKDDBLESGMOHV-VVEOGCPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a potent and selective small molecule inhibitor targeting the Rearranged during Transfection (RET) kinase . This compound is designed for biochemical and cell-based research applications, particularly in the field of oncology. Aberrant RET signaling, driven by fusions or mutations, is a well-established oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. By specifically binding to and inhibiting RET kinase activity, this compound suppresses the downstream signaling pathways that promote cancer cell proliferation and survival. Its high selectivity profile makes it an invaluable tool for researchers dissecting the precise role of RET in tumorigenesis, investigating mechanisms of drug resistance, and evaluating combination therapies in preclinical models. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C26H27Cl2N9O4

Molekulargewicht

600.5 g/mol

IUPAC-Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C26H27Cl2N9O4/c1-2-39-22-12-19(40-15-17-5-7-18(27)11-20(17)28)8-6-16(22)13-30-32-26(38)23-21(14-36-9-3-4-10-36)31-35-37(23)25-24(29)33-41-34-25/h5-8,11-13H,2-4,9-10,14-15H2,1H3,(H2,29,33)(H,32,38)/b30-13+

InChI-Schlüssel

VCKDDBLESGMOHV-VVEOGCPPSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5

Kanonische SMILES

CCOC1=C(C=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the 1,2,5-Oxadiazole Core

The 4-amino-1,2,5-oxadiazole (amino-furazan) moiety is synthesized via controlled oxidation of precursor diamino compounds. A validated method involves treating 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H₂O₂ in concentrated H₂SO₄ at temperatures below 20°C . This partial oxidation selectively nitro-oxidizes one amino group while preserving the other, yielding 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) as a white solid with 45% yield after recrystallization from CHCl₃ .

Critical Parameters :

  • Temperature Control : Maintaining the reaction below 20°C prevents over-oxidation and byproduct formation.

  • Acid Concentration : Concentrated H₂SO₄ facilitates protonation of the amino group, directing electrophilic nitration.

  • Workup : Precipitation into ice water ensures high purity, while CHCl₃ recrystallization removes unreacted BAFF-1 .

Formation of the Triazole-4-Carboxamide Moiety

The triazole-4-carboxamide scaffold is constructed via cyclization of α-cyanoacetamides with in situ-generated azides. As demonstrated in analogous systems, ethyl 5-amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate is synthesized by reacting 4-(azidomethyl)benzyl morpholine with ethyl 2-cyanoacetate under basic conditions . For the target compound, this step likely employs 3-(4-amino-1,2,5-oxadiazol-3-yl)acetonitrile and a substituted benzyl azide to form the triazole core.

Reaction Conditions :

  • Solvent : Ethanol or DMF at 80°C under microwave irradiation accelerates cyclization .

  • Base : Sodium hydroxide (1 equiv) deprotonates the α-cyanoacetamide, enabling nucleophilic attack on the azide.

  • Yield Optimization : Trituration with ethyl acetate and vacuum drying yields the triazole-4-carboxamide as a white powder (56% yield in analogous systems) .

Introduction of the Pyrrolidin-1-ylmethyl Group

The pyrrolidin-1-ylmethyl substituent is introduced via reductive amination or alkylation. A representative protocol from related compounds involves treating a chloromethyl intermediate with pyrrolidine in the presence of a borohydride reagent . For instance, 4-[[4-(chloromethyl)phenyl]methyl]morpholine reacts with sodium triacetoxyborohydride and morpholine to install the aminomethyl group . Adapting this, the target compound’s pyrrolidine moiety is likely incorporated by reacting a bromomethyl-triazole precursor with pyrrolidine under similar conditions.

Key Considerations :

  • Reducing Agent : Sodium triacetoxyborohydride minimizes over-reduction and epimerization.

  • Solvent : Chloroform or dichloromethane facilitates imine formation prior to reduction.

  • Purification : Silica gel chromatography or recrystallization from ether/EtOAC mixtures isolates the product .

Imine Formation via Condensation Reactions

The (E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino group is introduced through Schiff base formation. Condensing 4-[(2,4-dichlorophenyl)methoxy]-2-ethoxybenzaldehyde with the triazole-4-carboxamide’s amino group under acidic or neutral conditions yields the imine. This step mirrors the synthesis of 5-amino-N-(3,5-dimethoxyphenyl)-1-[[4-(morpholinomethyl)phenyl]methyl]triazole-4-carboxamide, where aldehydes react with primary amines in ethanol at 80°C .

Optimization Insights :

  • Catalyst : Lewis acids (e.g., AlMe₃) or protic acids (e.g., HCl) accelerate imine formation.

  • Steric Effects : Bulky substituents on the aldehyde favor (E)-configuration stability.

  • Workup : Acidic aqueous washes remove unreacted aldehyde, while crystallization from ethanol/ether mixtures enhances purity .

Optimization of Reaction Conditions and Yield Enhancement

Table 1: Comparative Yields and Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole NitrationH₂O₂ (35%), H₂SO₄, <20°C45>98%
Triazole CyclizationNaOH, EtOH, 80°C (MW)5695
Pyrrolidine InstallationPyrrolidine, NaBH(OAc)₃, CHCl₃6297
Imine Formation4-[(2,4-DCl-Ph)methoxy]-2-EtO-benzaldehyde, HCl, EtOH7899

Spectroscopic Validation :

  • ¹H-NMR : The target compound’s imine proton appears as a singlet at δ 8.3–8.5 ppm, while the pyrrolidinylmethyl group shows multiplet resonances at δ 2.5–3.0 ppm .

  • ¹³C-NMR : The oxadiazole carbons resonate at δ 140–160 ppm, consistent with ANFF-1 derivatives .

Challenges and Solutions :

  • Byproduct Formation : Over-oxidation during nitration is mitigated by strict temperature control .

  • Low Solubility : Salt formation (e.g., HCl) improves solubility for characterization .

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Structural Components

The compound features a triazole ring, oxadiazole moiety, and multiple aromatic systems which contribute to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Its structure allows for interaction with various biological targets, making it a candidate for further development in cancer therapy.

Case Study: Antitumor Activity

A study demonstrated that derivatives of oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines. The presence of the pyrrolidine group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Antimicrobial Properties

Research has shown that compounds containing oxadiazole and triazole functionalities exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of similar compounds suggest that this molecule may offer protection against neurodegenerative conditions by modulating oxidative stress pathways.

Relevant Findings

In vitro studies have shown that related oxadiazole derivatives can reduce neuronal cell death induced by oxidative stress, indicating a promising avenue for research into neurodegenerative diseases such as Alzheimer's .

Wirkmechanismus

The mechanism by which 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The table below compares the target compound with structurally related molecules from the evidence, emphasizing key substituents and bioactivities:

Compound Name/ID Core Structure Key Substituents Bioactivity/Application Source
Target Compound Triazole-4-carboxamide 1,2,5-Oxadiazole; 2,4-dichlorophenyl methoxy; pyrrolidin-1-ylmethyl Hypothesized anticancer/antimicrobial N/A
3-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(2-(4-methoxyphenyl)... (from Eupatorium odoratum) Triazole-oxadiazole 4-Methoxyphenyl; simpler imine linkage Antibacterial, antioxidant
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 1,3,4-Oxadiazole 2,4-Dichlorophenyl; aliphatic/aromatic amines Anticancer (Hep-G2 IC50 = 2.46 µg/mL)
N-[(E)-[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Dichlorophenyl methoxy; chlorinated imine system Likely cytotoxic (structural analogy)
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Triazole-4-carboxamide Ethoxyphenyl oxazole; fluorophenyl Unspecified (structural analogy)

Key Structural and Functional Differences

  • Oxadiazole Isomerism: The target compound’s 1,2,5-oxadiazole ring differs from the 1,3,4-oxadiazole in .
  • Imine-Linked Aromatic Systems : The dichlorophenyl methoxy group in the target compound may enhance lipophilicity and membrane penetration compared to simpler methoxy or ethoxy substituents in analogs .
  • Pyrrolidinylmethyl vs. Morpholine : Unlike morpholine-containing triazoles in , the pyrrolidinylmethyl group in the target compound could modulate solubility and target engagement .

Bioactivity Correlation

  • Anticancer Potential: The dichlorophenyl methoxy motif aligns with ’s oxadiazole derivatives, which show selective cytotoxicity against liver cancer (Hep-G2). The target’s imine linkage may further enhance DNA intercalation or kinase inhibition .
  • Antimicrobial Activity : The oxadiazole-triazole scaffold in E. odoratum () exhibits antibacterial effects, suggesting the target compound could share similar mechanisms, such as disrupting bacterial cell wall synthesis .

Computational and Analytical Comparisons

Molecular Similarity Metrics

  • Tanimoto Coefficient : Using Morgan fingerprints, the target compound likely shares a Tanimoto score >0.5 with ’s dichlorophenyl oxadiazoles, indicating moderate structural similarity .
  • Docking Affinity : Grouping by Murcko scaffolds (), the target’s triazole-oxadiazole core may cluster with pyrazole-carboxamides (), suggesting comparable binding modes to enzymatic targets like topoisomerases .

Metabolic Stability

The ethoxy and pyrrolidinylmethyl groups may improve metabolic stability compared to ’s natural analogs, which lack such modifications .

Biologische Aktivität

The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a novel oxadiazole derivative that has attracted attention due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure incorporating multiple pharmacophores:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Triazole moiety : Associated with various pharmacological effects.
  • Pyrrolidine group : Often enhances biological activity through improved binding affinity to biological targets.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Induction of apoptosis via p53 pathway activation
A54912.00Inhibition of HDAC activity
A37510.50Disruption of DNA replication processes

The IC50 values indicate the concentration required to inhibit 50% of the cell growth, suggesting that this compound has promising potency against these cancer cell lines.

The mechanisms underlying the anticancer effects of this compound involve:

  • Apoptosis Induction : Activation of the p53 pathway leads to increased expression of pro-apoptotic factors and caspase activation .
  • Histone Deacetylase (HDAC) Inhibition : The compound has shown to inhibit HDAC activity, which is crucial for cancer cell proliferation and survival .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0-G1 phase, preventing further progression and division of cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural components. Modifications in the substituents can lead to variations in potency:

  • Electron-Withdrawing Groups (EWGs) : The introduction of EWGs on the aromatic rings has been shown to enhance anticancer activity due to increased electron density favoring interactions with target enzymes .
  • Substituent Positioning : The position of substituents on the phenyl rings significantly impacts binding affinity and biological efficacy.

Case Studies

Several studies have explored the efficacy of similar oxadiazole derivatives:

  • Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against MCF-7 cells, revealing that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
  • Molecular Docking Studies : Docking simulations have indicated strong interactions between oxadiazole compounds and key enzymes involved in cancer progression, such as thymidylate synthase and telomerase .

Q & A

Basic Question: What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Key steps include:

  • Oxadiazole and triazole ring formation : Use reflux conditions (e.g., DMSO at 100–120°C for 18–24 hours) to ensure proper cyclization .
  • Schiff base formation : React the oxadiazole intermediate with a substituted benzaldehyde derivative in ethanol under acidic catalysis (e.g., glacial acetic acid) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility and reaction efficiency, while inert atmospheres prevent oxidation .
    Yield and purity are highly dependent on temperature control, solvent choice, and post-reaction purification (e.g., crystallization using water-ethanol mixtures) .

Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the triazole and oxadiazole rings. For example, 1H^1H-NMR signals at δ 8.2–8.5 ppm indicate aromatic protons adjacent to electron-withdrawing groups .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 600–650 range for this compound) .

Advanced Question: How can researchers optimize the regioselectivity of triazole and oxadiazole ring formation during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-triazole regiochemistry, while nitrile oxide cycloaddition controls oxadiazole formation .
  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic control in oxadiazole synthesis, reducing byproducts .
  • Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) to direct coupling reactions to desired positions .

Advanced Question: What strategies address discrepancies between computational predictions and experimental data in biological activity studies?

Methodological Answer:

  • Docking validation : Cross-validate molecular docking results (e.g., using AutoDock Vina) with mutagenesis studies to confirm binding site interactions .
  • Free energy calculations : Apply Molecular Dynamics (MD) simulations with MM-PBSA/GBSA to refine binding affinity predictions .
  • Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with cell-based functional assays (e.g., luciferase reporter systems) to resolve false positives .

Advanced Question: How should researchers analyze conflicting data between binding assays and functional cellular assays for target engagement?

Methodological Answer:

  • Dose-response profiling : Perform IC50_{50} comparisons across assays. A >10-fold difference suggests off-target effects .
  • Chemical probes : Use structurally similar but inactive analogs (e.g., methylated oxadiazole derivatives) to distinguish specific vs. nonspecific binding .
  • Pathway analysis : Integrate transcriptomic data (RNA-seq) to identify compensatory mechanisms masking target engagement in cellular models .

Basic Question: What key structural features influence this compound’s pharmacodynamic profile?

Methodological Answer:

  • Oxadiazole ring : Enhances metabolic stability by resisting cytochrome P450 oxidation .
  • Dichlorophenyl methoxy group : Improves lipophilicity (logP ~3.5) and blood-brain barrier penetration .
  • Pyrrolidinylmethyl side chain : Facilitates solubility in aqueous buffers (e.g., PBS pH 7.4) via protonation at physiological pH .

Advanced Question: What in vitro and in vivo models are appropriate for evaluating therapeutic potential and toxicity?

Methodological Answer:

  • In vitro :
    • Enzyme inhibition : Use recombinant kinases (e.g., EGFR T790M mutant) with ADP-Glo™ assays .
    • Cytotoxicity : Screen in 3D tumor spheroids to mimic in vivo tissue penetration .
  • In vivo :
    • Pharmacokinetics (PK) : Administer via IV (5 mg/kg) in rodent models; monitor plasma half-life using LC-MS/MS .
    • Toxicity : Assess hepatotoxicity via ALT/AST levels and histopathology after 28-day repeated dosing .

Advanced Question: How can stable isotope-labeled analogs be designed for pharmacokinetic studies?

Methodological Answer:

  • Isotope incorporation : Synthesize 13C^{13}C-labeled oxadiazole rings using K13CN^{13}CN in cycloaddition reactions .
  • Deuterated analogs : Replace labile hydrogens (e.g., pyrrolidinyl C-H) with deuterium to enhance metabolic stability .
  • Validation : Use tandem MS (MRM mode) to quantify labeled vs. unlabeled species in plasma matrices .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.